2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic Acid Lipophilicity Advantage Over Spirocyclic Analogs
The lipophilicity of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid, as indicated by its XLogP3-AA value, is 0.4 [1]. This value positions it in an optimal range for central nervous system (CNS) drug candidates, which typically require a logP between 1 and 3 for efficient blood-brain barrier penetration [2]. In contrast, the structurally related analog 2-Oxa-spiro[4.5]decane-3-carboxylic acid (CAS: 2344681-38-3) has a higher predicted logP of 1.31, which may be less favorable for CNS targets due to increased lipophilicity and potential for higher metabolic clearance . This difference of 0.91 log units is significant, as it can directly influence the pharmacokinetic profile and off-target binding of the resulting drug candidates [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4 |
| Comparator Or Baseline | 2-Oxa-spiro[4.5]decane-3-carboxylic acid (CAS: 2344681-38-3) predicted logP = 1.31 |
| Quantified Difference | 0.91 log units lower |
| Conditions | Computed values based on established algorithms |
Why This Matters
This data supports the selection of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid over its larger ring analog for CNS-focused projects where lower lipophilicity is desired to minimize metabolic liabilities and off-target effects.
- [1] PubChem. 2-Oxo-1-oxa-spiro(4.4)nonane-4-carboxylic acid. CID 2772064. https://pubchem.ncbi.nlm.nih.gov/compound/2772064 (accessed 2026-04-18). View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS chemical neuroscience, 1(6), 435-449. https://doi.org/10.1021/cn100008c View Source
